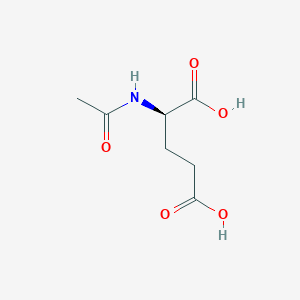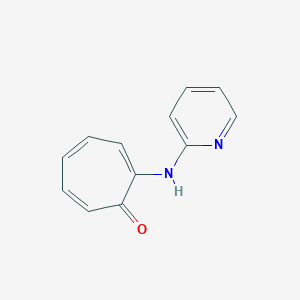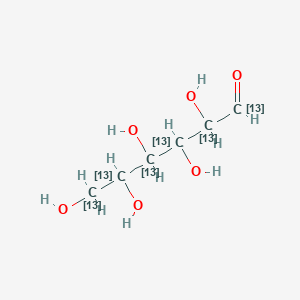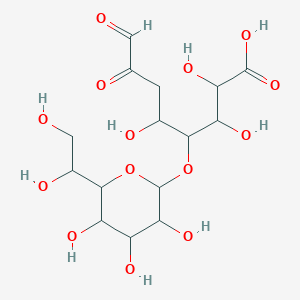
4-Isobutyl-3-methylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-3-methylisoxazol-5(2H)-one, also known as IBMX, is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs). It is a heterocyclic compound with the molecular formula C9H14N2O2. The compound is widely used in scientific research as a tool to study the role of cyclic nucleotides in various physiological processes.
Mecanismo De Acción
4-Isobutyl-3-methylisoxazol-5(2H)-one inhibits PDEs by binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic AMP and cyclic GMP, which activate various signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
4-Isobutyl-3-methylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects, including the activation of protein kinase A and protein kinase G, the inhibition of platelet aggregation, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Isobutyl-3-methylisoxazol-5(2H)-one is a widely used tool in scientific research due to its potent inhibitory activity against PDEs. It is relatively easy to synthesize and has a long shelf life. However, one limitation of using 4-Isobutyl-3-methylisoxazol-5(2H)-one is that it can have non-specific effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-Isobutyl-3-methylisoxazol-5(2H)-one, including the development of more specific PDE inhibitors, the identification of new signaling pathways that are regulated by cyclic nucleotides, and the use of 4-Isobutyl-3-methylisoxazol-5(2H)-one as a therapeutic agent for various diseases. Additionally, the use of 4-Isobutyl-3-methylisoxazol-5(2H)-one in combination with other drugs or therapies may lead to synergistic effects that enhance their efficacy.
Métodos De Síntesis
4-Isobutyl-3-methylisoxazol-5(2H)-one can be synthesized using various methods, including the reaction of isobutylamine and methyl ethyl ketone with hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction of isobutyraldehyde, methyl ethyl ketone, and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.
Aplicaciones Científicas De Investigación
4-Isobutyl-3-methylisoxazol-5(2H)-one has been extensively used in scientific research to study the role of cyclic nucleotides in various physiological processes. It has been shown to increase intracellular levels of cyclic AMP and cyclic GMP by inhibiting their degradation by PDEs. This, in turn, leads to the activation of various signaling pathways that regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Propiedades
Número CAS |
107403-08-7 |
|---|---|
Nombre del producto |
4-Isobutyl-3-methylisoxazol-5(2H)-one |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-methyl-4-(2-methylpropyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)4-7-6(3)9-11-8(7)10/h5,9H,4H2,1-3H3 |
Clave InChI |
BAQZDKJXDAFYPB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)CC(C)C |
SMILES canónico |
CC1=C(C(=O)ON1)CC(C)C |
Sinónimos |
5(2H)-Isoxazolone,3-methyl-4-(2-methylpropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)




![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)






